Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted at position 5 with a 2-ethylbutanamido group and at position 2 with a thio-linked ethyl acetate moiety. This compound belongs to a class of heterocyclic molecules widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and antifungal activities . The structural flexibility of the 1,3,4-thiadiazole scaffold allows for modifications at the 2- and 5-positions, enabling tailored physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-4-8(5-2)10(17)13-11-14-15-12(20-11)19-7-9(16)18-6-3/h8H,4-7H2,1-3H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXHSXVEHNIENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be synthesized through several chemical pathways:
Synthetic Routes
Method 1: : Condensation of 2-ethylbutanamide with 2-mercaptoacetic acid in the presence of a dehydrating agent to form an intermediate, which is then cyclized with thionyl chloride to produce the thiadiazole ring. The resulting thiadiazole intermediate is subsequently esterified using ethanol and a suitable esterification catalyst.
Method 2: : Direct synthesis via a one-pot reaction involving 2-ethylbutanamide, carbon disulfide, and ethyl chloroacetate in an alkaline medium, leading to the formation of the desired compound.
Reaction Conditions
Typical reaction conditions include anhydrous solvents, controlled temperatures (ranging from 0°C to 80°C), and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production typically employs large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate undergoes various chemical reactions, reflecting its rich reactivity:
Types of Reactions
Oxidation: : The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The ester moiety can be reduced to an alcohol or further reduced to a primary thiol.
Substitution: : The thiadiazole ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nitrating agents under mild acidic or basic conditions.
Major Products
Oxidation: Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)sulfinyl)acetate or its sulfonyl analog.
Reduction: Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is with a molecular weight of approximately 386.4 g/mol. The compound features a thiadiazole ring that is known for its biological activity, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized and tested for their antiproliferative effects on various human cancer cell lines. The results indicated that these compounds exhibit significant cytotoxicity against cancer cells, suggesting their potential as therapeutic agents in oncology .
Case Study: Antiproliferative Effects
A specific study investigated the synthesis of new thiadiazole derivatives and their effects on cancer cell lines. The findings demonstrated that certain derivatives showed enhanced antiproliferative activity compared to standard chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiadiazole ring could significantly influence the biological activity .
Anticonvulsant Properties
The 1,3,4-thiadiazole moiety has also been recognized for its anticonvulsant properties. Research indicates that compounds containing this scaffold can effectively reduce seizure activity in animal models. For example, studies employing the maximal electroshock (MES) and pentylenetetrazol (PTZ) models showed that several thiadiazole derivatives exhibited potent anticonvulsant effects .
Case Study: Anticonvulsant Activity Assessment
In a detailed investigation, researchers synthesized various 1,3,4-thiadiazole derivatives and evaluated their anticonvulsant activity using established animal models. The results indicated that specific substitutions on the thiadiazole ring led to enhanced anticonvulsant efficacy without significant neurotoxicity. Notably, compounds with methoxy substitutions demonstrated promising results in protecting against seizures at lower dosages .
The biological activity of 3,4-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide extends beyond anticancer and anticonvulsant effects. Other notable activities include:
- Antidiabetic : Some derivatives have shown potential in glucose regulation and insulin sensitivity improvement.
- Anti-inflammatory : Thiadiazole compounds have been evaluated for their ability to reduce inflammation markers in various models.
- Antiviral : Preliminary studies suggest efficacy against certain viral infections.
Mechanism of Action
The mechanism by which ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate exerts its effects depends on its specific application:
Molecular Targets
Enzymes involved in metabolic pathways or microbial cell wall synthesis.
Receptors or ion channels in biological systems.
Pathways Involved
Inhibition of enzyme activity through competitive or non-competitive binding.
Disruption of microbial cell walls leading to cell lysis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Substituent Effects on Melting Points: Bulky or polar substituents (e.g., phenoxy groups in 5e, 5g) correlate with higher melting points (132–170°C), likely due to enhanced intermolecular interactions . The target compound’s 2-ethylbutanamido group, being moderately lipophilic, may result in a melting point within this range.
- Yield Trends : Derivatives with benzylthio groups (e.g., 5h, 88% yield) generally exhibit higher synthetic yields than those with smaller substituents (e.g., ethylthio in 5g, 78%) .
Cytotoxic Activity
Compound 44 (ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate), a structural analog of the target compound, was evaluated for cytotoxicity against human cancer cell lines (A549, HEPG2, MCF7). However, its derivative (compound 45) showed <10% activity, suggesting that minor structural changes (e.g., substituent polarity) critically influence efficacy .
Antifungal Activity
Thiadiazole derivatives with aromatic substituents (e.g., 4-chlorobenzyl in 5j) demonstrated significant antifungal activity against Candida species by inhibiting ergosterol biosynthesis, a key fungal membrane component . The target compound’s 2-ethylbutanamido group, with its branched alkyl chain, may similarly disrupt ergosterol synthesis, though this requires experimental validation.
Antioxidant and Antimicrobial Activity
In contrast, the target compound’s aliphatic substituents may prioritize lipophilicity over antioxidant activity, aligning it more with antimicrobial applications.
Biological Activity
Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound belonging to the class of thiadiazoles. Its structure includes a thiadiazole ring, an ethyl ester group, and an amido substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
- Introduction of the 2-Ethylbutanamido Group : Acylation of the thiadiazole ring with 2-ethylbutanoyl chloride is performed in the presence of a base such as triethylamine.
- Esterification : The final step involves esterification of the carboxylic acid group with ethanol using a catalyst like sulfuric acid.
Antimicrobial Properties
Research indicates that compounds containing a thiadiazole moiety exhibit significant antimicrobial activity. This compound has been identified as a potential building block for synthesizing bioactive molecules with antimicrobial properties. Its derivatives have shown effectiveness against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit cell growth in several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon Cancer) | 3.29 |
| Compound B | H460 (Lung Cancer) | 10.0 |
| Compound C | MCF-7 (Breast Cancer) | 0.28 |
These results indicate that modifications to the thiadiazole structure can significantly enhance anticancer activity .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Metal Ion Interaction : The thiadiazole ring can chelate metal ions, potentially inhibiting metalloproteins.
- Enzyme Inhibition : The compound may inhibit enzymes by forming hydrogen bonds with key residues in their active sites.
For example, docking studies have shown that similar thiadiazole compounds can effectively bind to the active site of enzymes such as SARS-CoV-2 main protease, suggesting their utility in antiviral applications .
Case Studies
Several studies have explored the efficacy of thiadiazole derivatives in treating various diseases:
- Antiviral Activity : A study demonstrated that thiazolidinone derivatives containing thiadiazole moieties inhibited SARS-CoV-2 protease with IC50 values in the low micromolar range .
- Cytotoxicity Studies : A review highlighted various thiadiazole derivatives exhibiting cytotoxic effects against cancer cell lines with IC50 values ranging from 0.74 to 10 μg/mL .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
- Methodology : The synthesis typically involves alkylation of a thiadiazole precursor. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate under basic conditions (e.g., NaH in THF) to form the thioether linkage. Subsequent acylation with 2-ethylbutanoyl chloride introduces the amide group. Reaction optimization includes controlling temperature (0–25°C) and solvent selection (aqueous ethanol or THF) .
- Characterization : Confirmation of structure via H NMR (e.g., δ 1.19 ppm for ethyl CH) and mass spectrometry (e.g., m/z 220 [M+1]) is critical .
Q. How is the purity and structural integrity of the compound validated?
- Methodology : Use chromatographic (HPLC, TLC) and spectroscopic techniques. H NMR confirms functional groups (e.g., ester protons at δ 4.74 ppm), while elemental analysis ensures stoichiometric ratios (e.g., C, H, N, S percentages) . Mass spectrometry provides exact mass verification (e.g., 297.024 g/mol for related analogs) .
Q. What preliminary biological assays are recommended for this compound?
- Methodology : Screen for enzyme inhibition (e.g., α-glucosidase via IC determination) or cytotoxicity against cancer cell lines (e.g., MCF7, A549) using MTT assays. Kinetic studies (competitive/non-competitive inhibition) and dose-response curves are essential for initial activity profiling .
Advanced Research Questions
Q. How can computational methods enhance understanding of its biological interactions?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like α-glucosidase. Focus on interactions with catalytic residues (e.g., hydrogen bonding with Asp214) . MD simulations (GROMACS) assess stability of ligand-protein complexes over time .
Q. What strategies resolve contradictions in bioactivity data across analogs?
- Methodology : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity. For example, bromine/chlorine substituents enhance cytotoxicity by increasing electrophilicity, while methyl groups may reduce binding affinity . SAR studies coupled with QSAR modeling quantify these effects .
Q. How to optimize reaction yields in multi-step syntheses?
- Methodology : Use design of experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, THF with triethylamine at reflux improves acylation efficiency (>70% yield) . Monitor intermediates via TLC (e.g., chloroform:ethyl acetate:methanol = 2:2:1) .
Q. What advanced techniques validate enzyme inhibition mechanisms?
- Methodology : Surface plasmon resonance (SPR) measures binding kinetics (K/K), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For competitive inhibition, Lineweaver-Burk plots show increased K with unchanged V .
Q. How does the thiadiazole-thioacetate scaffold influence drug-likeness?
- Methodology : Evaluate LogP (octanol-water partition coefficient) and solubility via shake-flask methods. The thioether linkage enhances membrane permeability, while ester groups may require prodrug modifications for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
